

Spectroscopic Profile of 2,2,4,4-Tetramethylpentane: A Technical Guide

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Compound of Interest

Compound Name: 2,2,4,4-Tetramethylpentane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **2,2,4,4-tetramethylpentane**, a branched alkane of interest in various chemical and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive reference for its structural elucidation and characterization.

Spectroscopic Data Summary

The quantitative spectroscopic data for **2,2,4,4-tetramethylpentane** are summarized in the tables below, providing a clear and concise overview of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.26	s	2H	CH ₂
0.98	s	18H	C(CH ₃) ₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
52.8	CH ₂	Methylene Carbon
32.7	C	Quaternary Carbon
31.5	CH ₃	Methyl Carbon

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of **2,2,4,4-tetramethylpentane** exhibits characteristic alkane absorptions.

Wavenumber (cm ⁻¹)	Vibrational Mode
2960 - 2870	C-H Stretch (Alkyl)
1470 - 1450	C-H Bend (Methylene/Methyl)
1390 - 1365	C-H Bend (tert-Butyl)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **2,2,4,4-tetramethylpentane** is characterized by significant fragmentation, with the base peak appearing at m/z 57.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
57	100	[C(CH ₃) ₃] ⁺
41	~40	[C ₃ H ₅] ⁺
71	~20	[C ₅ H ₁₁] ⁺
113	~5	[M-CH ₃] ⁺
128	<1	[M] ⁺ (Molecular Ion)

Experimental Protocols

The following protocols describe the general methodologies for obtaining the spectroscopic data presented above. These are intended as a guide and may be adapted based on the specific instrumentation and experimental requirements.

NMR Spectroscopy (^1H and ^{13}C)

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **2,2,4,4-tetramethylpentane**.

Methodology:

- **Sample Preparation:** A solution of **2,2,4,4-tetramethylpentane** is prepared by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- **^1H NMR Acquisition:**
 - The spectrometer is tuned to the proton frequency.
 - A standard one-pulse sequence is used to acquire the spectrum.
 - Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - The spectrometer is tuned to the carbon-13 frequency.
 - A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.
 - A wider spectral width (e.g., 200-250 ppm) is used. Due to the lower natural abundance and sensitivity of ^{13}C , a longer acquisition time with a greater number of scans is typically required.

- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To obtain the gas-phase infrared spectrum of **2,2,4,4-tetramethylpentane**.

Methodology:

- **Sample Preparation:** A small amount of liquid **2,2,4,4-tetramethylpentane** is introduced into an evacuated gas cell. The volatile nature of the compound allows it to readily vaporize and fill the cell.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
- **Data Acquisition:**
 - A background spectrum of the empty gas cell is first recorded.
 - The gas cell containing the vaporized sample is then placed in the spectrometer's sample compartment.
 - The spectrum is acquired over the mid-infrared range (typically 4000-400 cm^{-1}).
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of **2,2,4,4-tetramethylpentane**.

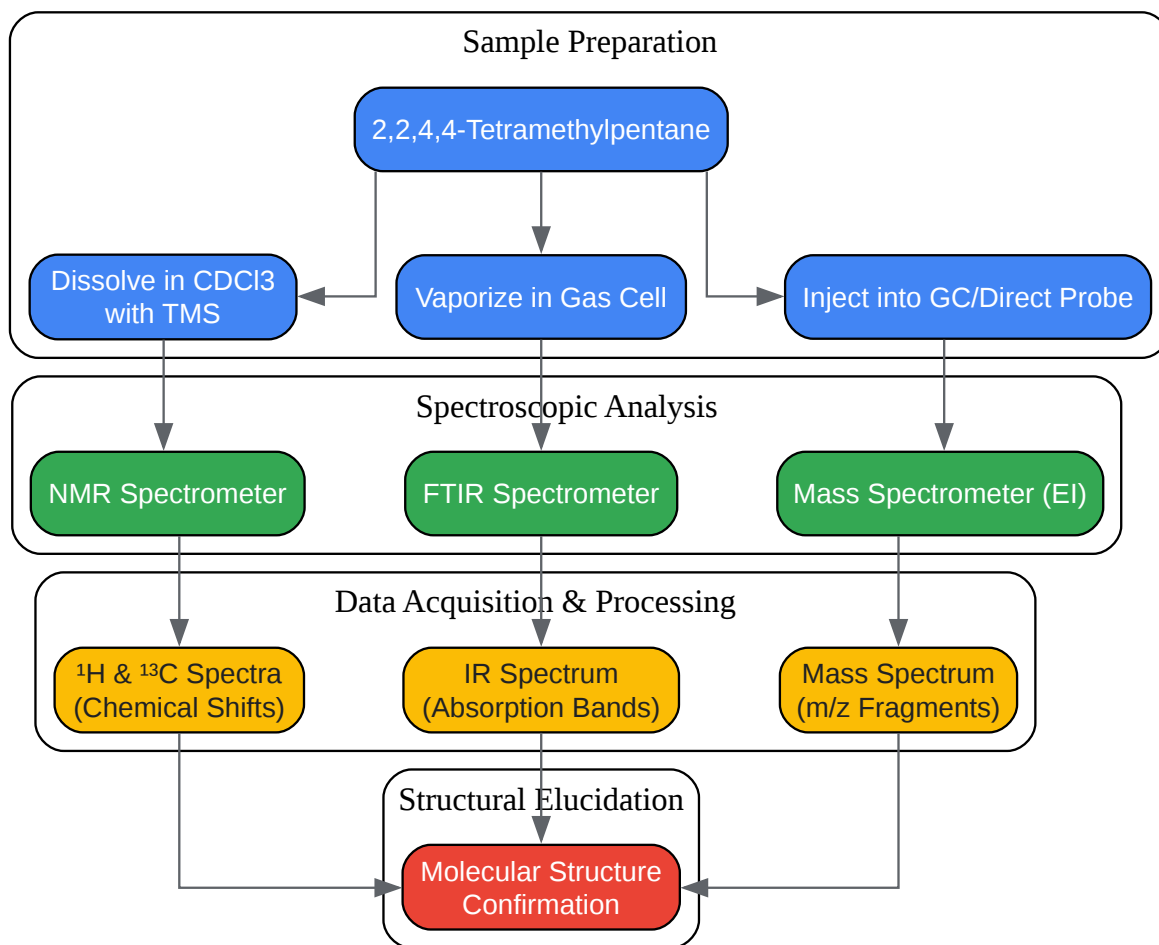
Methodology:

- **Sample Introduction:** Due to its volatility, **2,2,4,4-tetramethylpentane** is introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe suitable for volatile liquids.

- **Ionization:** Electron ionization is employed, with a standard electron energy of 70 eV. This high energy level induces fragmentation of the molecule.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** An electron multiplier or similar detector is used to record the abundance of each ion.
- **Data Processing:** The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

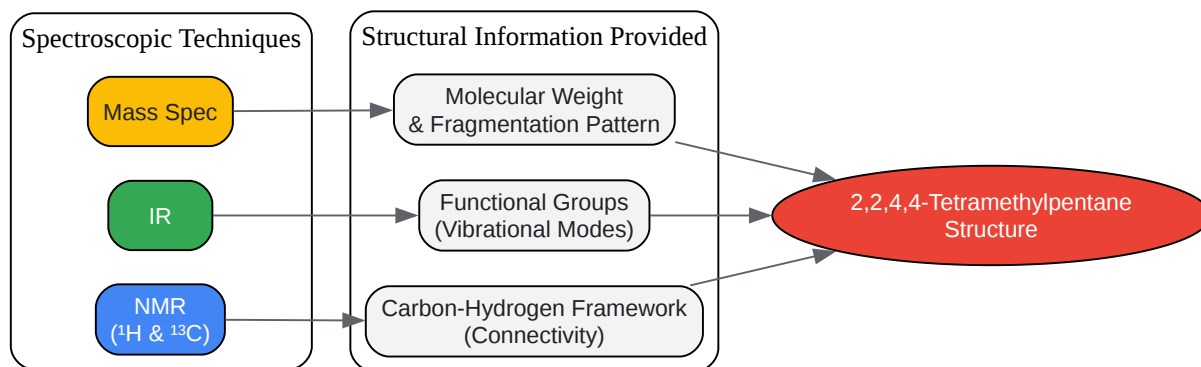
Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the different techniques in elucidating the structure of **2,2,4,4-tetramethylpentane**.



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Caption: General workflow for the spectroscopic analysis of **2,2,4,4-tetramethylpentane**.



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Caption: Logical relationship between spectroscopic techniques and structural information.

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